molecular formula C12H20N4O2 B2975175 tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1706461-12-2

tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B2975175
CAS No.: 1706461-12-2
M. Wt: 252.318
InChI Key: MKSSGIMAPLQGBM-UHFFFAOYSA-N
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Description

“tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate” is a chemical compound . It is a member of the pyrazolopyridines, which are a group of heterocyclic compounds .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines, the family of compounds to which “this compound” belongs, can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The synthesis of “this compound” involves a sequential opening/closing cascade reaction . This reaction is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

Scientific Research Applications

Reactivity and Derivative Formation

Reactivity studies of related pyrazolo[5,1-c][1,2,4]triazine derivatives, including tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate, have shown that these compounds can undergo various chemical transformations. For instance, acylation reactions involving carboxylic acids chlorides and amines in dioxane in the presence of triethylamine lead to the formation of corresponding amides, showcasing the compound's versatility in derivative synthesis. The structural composition of the compounds is confirmed through elemental analysis, UV, IR, and NMR spectroscopy, highlighting their potential for further chemical manipulation and application in the development of biologically active compounds (Mironovich & Shcherbinin, 2014).

Novel Synthetic Routes

In the pursuit of fluoroalkyl-substituted pyrazoles, research involving this compound has led to innovative multigram synthesis techniques. This research demonstrates the compound's role in synthesizing pyrazole-4-carboxylic acids on a multigram scale, indicating its importance in the large-scale production of fluorinated pyrazoles with potential pharmaceutical applications (Iminov et al., 2015).

Coordination Chemistry and Ligand Application

Explorations into the coordination chemistry of pyrazolylboranes, including derivatives of this compound, have highlighted their role as versatile ligands. These studies have led to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. The synthesis and manipulation of these ligands contribute to advancements in coordination chemistry, offering insights into new materials with potential electronic, sensing, and catalytic applications (Halcrow, 2005).

Mechanoluminescence and OLED Applications

Research on Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, related to this compound, demonstrates their potential in mechanoluminescence and efficient white OLEDs. These compounds exhibit distinctive photophysical properties, such as mechanoluminescence, and are used in the fabrication of high-efficiency OLED devices. This highlights the compound's application in the development of advanced photonic materials for display technologies (Huang et al., 2013).

Properties

IUPAC Name

tert-butyl 3-amino-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSSGIMAPLQGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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